What is the molecular structure of Ethyl 3-cyano-4-(3,5-dimethylanilino)-2-oxo-3-butenoate
What is the molecular structure of Ethyl 3-cyano-4-(3,5-dimethylanilino)-2-oxo-3-butenoate
The Molecular Architecture and Synthetic Utility of Ethyl 3-cyano-4-(3,5-dimethylanilino)-2-oxo-3-butenoate: A Technical Guide
Executive Summary
Ethyl 3-cyano-4-(3,5-dimethylanilino)-2-oxo-3-butenoate (CAS 338960-10-4)[1] is a highly specialized, privileged intermediate in advanced organic synthesis. Characterized by its highly conjugated "push-pull" enamine system, this molecule serves as a critical building block for the construction of complex heterocyclic scaffolds, most notably cyanoquinolines and aminopyrazoles[2],[3]. This whitepaper provides an in-depth analysis of its physicochemical properties, structural dynamics, and the causal methodologies required for its synthesis and downstream application in drug development[4],[5].
Molecular Structure & Physicochemical Profiling
At its core, the molecule features a 4-carbon butenoate chain substituted with an alpha-keto ester, a cyano group, and a 3,5-dimethylaniline moiety[1]. The structural brilliance of this compound lies in its electronic distribution. The electron-donating secondary amine (aniline nitrogen) pushes electron density through the conjugated double bond, while the highly electron-withdrawing cyano (-C≡N) and alpha-keto ester (-CO-COOEt) groups pull this density. This "push-pull" dynamic not only stabilizes the enamine tautomer but also primes the molecule for regioselective thermal cyclization.
Table 1: Quantitative Physicochemical Data[1]
| Property | Value |
| Chemical Name | Ethyl 3-cyano-4-(3,5-dimethylanilino)-2-oxo-3-butenoate |
| CAS Registry Number | 338960-10-4 |
| Molecular Formula | C15H16N2O3 |
| Molecular Weight | 272.304 g/mol |
| Exact Mass | 272.1161 Da |
| XLogP3-AA | 3.4 |
| Topological Polar Surface Area (TPSA) | 79.2 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 6 |
Synthesis Methodology: A Self-Validating Protocol
The synthesis of this intermediate relies on a three-component condensation strategy. The protocol below is designed as a self-validating system, ensuring that each chemical transformation can be visually or analytically confirmed before proceeding.
Causality of Reagents: Ethyl cyanopyruvate (ethyl 3-cyano-2-oxopropanoate) provides the active methylene core[2]. Triethyl orthoformate acts as a one-carbon electrophilic synthon, chosen over standard formylating agents because it generates ethanol as a byproduct, which can be driven off to force the equilibrium forward. 3,5-Dimethylaniline serves as the nucleophile to trap the highly reactive ethoxymethylene intermediate.
Step-by-Step Protocol:
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Ethoxymethylenation (Electrophile Generation):
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Action: Charge a dry, nitrogen-purged reactor with ethyl cyanopyruvate (1.0 eq) and triethyl orthoformate (1.2 eq). Add acetic anhydride (1.5 eq).
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Causality: Acetic anhydride acts as a chemical scavenger for the liberated ethanol, forming ethyl acetate and acetic acid, thereby preventing reaction reversal via Le Chatelier's principle.
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Conditions: Heat to 100 °C for 2 hours.
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Validation Check: Monitor via TLC (Hexane:EtOAc 7:3). The complete consumption of the starting methylene compound validates the successful formation of the ethoxymethylene intermediate.
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Amination (Addition-Elimination):
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Action: Cool the reactor to 0–5 °C and dilute with anhydrous ethanol (5 volumes). Dropwise, add a solution of 3,5-dimethylaniline (1.05 eq) in ethanol.
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Causality: The nucleophilic aniline nitrogen attacks the ethoxymethylene carbon. The ensuing elimination of ethanol is driven by the thermodynamic stability of the resulting push-pull enamine.
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Conditions: Stir at room temperature for 4 hours.
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Validation Check: A distinct color shift from pale yellow to deep orange/red visually confirms the formation of the extended conjugated enamine system.
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Isolation:
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Action: Concentrate the mixture under reduced pressure to 50% volume and cool to -20 °C. Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum at 40 °C.
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Fig 1: Three-component condensation workflow to form the push-pull enamine system.
Mechanistic Pathway: Thermal Cyclization to Cyanoquinolines
The primary utility of Ethyl 3-cyano-4-(3,5-dimethylanilino)-2-oxo-3-butenoate is its role as a precursor in a Gould-Jacobs type thermal cyclization. When subjected to high temperatures (typically 250 °C in Dowtherm A), the molecule undergoes an E/Z isomerization followed by an intramolecular electrophilic aromatic substitution. The ortho-position of the 3,5-dimethylaniline ring attacks the electrophilic carbonyl carbon. Subsequent re-aromatization and elimination yield a highly substituted 5,7-dimethylquinoline core. These cyanoquinoline derivatives are highly sought after in medicinal chemistry; for instance, similar 5,7-dimethylquinoline-3-carbonitrile scaffolds have been extensively researched as corrector-potentiators for the ΔF508 Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein[4],[6].
Fig 2: Thermal cyclization pathway (Gould-Jacobs type) yielding the cyanoquinoline core.
Analytical Characterization
To ensure scientific integrity, the synthesized intermediate must be analytically validated:
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1H NMR (CDCl3): The defining signature is the highly deshielded enamine proton (=CH-NH), which typically appears as a doublet between 8.2–8.8 ppm due to coupling with the adjacent NH. The NH proton itself is shifted significantly downfield (>11.0 ppm) due to strong intramolecular hydrogen bonding with the alpha-keto oxygen. The 3,5-dimethyl aromatic protons will appear as a broad singlet or finely split multiplets around 6.8–7.0 ppm[4].
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IR Spectroscopy: Look for the sharp, distinct nitrile (-C≡N) stretch at ~2210 cm⁻¹, alongside the ester carbonyl stretch at ~1730 cm⁻¹ and the conjugated ketone stretch at ~1680 cm⁻¹.
Applications in Drug Development
The cyanoquinoline and aminopyrazole cores derived from this intermediate are privileged structures in pharmacology[2]. Beyond CFTR modulators[4], these scaffolds are heavily utilized in the design of next-generation kinase inhibitors. The electron-withdrawing cyano group enhances the metabolic stability of the quinoline ring, while the 3,5-dimethyl substitution provides optimal steric bulk to fit into the lipophilic pockets of kinase ATP-binding domains, a strategy mirrored in the development of advanced fluorinated pharmaceuticals and targeted therapies[5].
References
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Journal of Medicinal Chemistry. "Structure–Activity Relationships of Cyanoquinolines with Corrector–Potentiator Activity in ΔF508 Cystic Fibrosis Transmembrane Conductance Regulator Protein". Source: ACS Publications. URL: [Link]
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PMC. "Approaches towards the synthesis of 5-aminopyrazoles". Source: National Institutes of Health. URL: [Link]
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Chemical Reviews. "Next Generation of Fluorine-Containing Pharmaceuticals, Compounds Currently in Phase II–III Clinical Trials of Major Pharmaceutical Companies: New Structural Trends and Therapeutic Areas". Source: ACS Publications. URL: [Link]
Sources
- 1. wap.guidechem.com [wap.guidechem.com]
- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
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